N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-fluorobenzamide
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-fluorobenzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0787435
InChI:
InChI=1S/C18H14FN5OS/c1-2-15-21-22-18-24(15)23-17(26-18)11-6-8-14(9-7-11)20-16(25)12-4-3-5-13(19)10-12/h3-10H,2H2,1H3,(H,20,25)
SMILES:
CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F
Molecular Formula:
C18H14FN5OS
Molecular Weight:
367.4 g/mol
N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-fluorobenzamide
CAS No.:
Cat. No.: VC0787435
Molecular Formula: C18H14FN5OS
Molecular Weight: 367.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14FN5OS |
|---|---|
| Molecular Weight | 367.4 g/mol |
| IUPAC Name | N-[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-fluorobenzamide |
| Standard InChI | InChI=1S/C18H14FN5OS/c1-2-15-21-22-18-24(15)23-17(26-18)11-6-8-14(9-7-11)20-16(25)12-4-3-5-13(19)10-12/h3-10H,2H2,1H3,(H,20,25) |
| Standard InChI Key | PIPDGGHMYHURJT-UHFFFAOYSA-N |
| SMILES | CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
| Canonical SMILES | CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator